2-(3-bromobenzyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-BROMOPHENYL)METHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE is a heterocyclic compound that features a unique structure combining a bromophenyl group with a cycloheptapyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-BROMOPHENYL)METHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE typically involves the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenylmethyl compound to introduce the bromine atom at the desired position.
Cyclization Reaction: The bromophenyl intermediate is then subjected to a cyclization reaction with a suitable dicarbonyl compound to form the cycloheptapyridazinone core.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(3-BROMOPHENYL)METHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[(3-BROMOPHENYL)METHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-[(3-BROMOPHENYL)METHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the cycloheptapyridazinone core can interact with active sites or allosteric sites, modulating the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-CHLOROPHENYL)METHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE
- 2-[(3-FLUOROPHENYL)METHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE
Uniqueness
The presence of the bromine atom in 2-[(3-BROMOPHENYL)METHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE imparts unique electronic and steric properties, which can influence its reactivity and binding affinity. This makes it distinct from its chloro- and fluoro- analogs, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C16H17BrN2O |
---|---|
Molecular Weight |
333.22 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
InChI |
InChI=1S/C16H17BrN2O/c17-14-7-4-5-12(9-14)11-19-16(20)10-13-6-2-1-3-8-15(13)18-19/h4-5,7,9-10H,1-3,6,8,11H2 |
InChI Key |
XHTUKTMYGOCLJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.